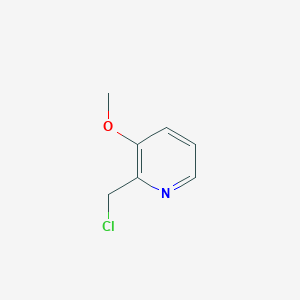

2-(Chloromethyl)-3-methoxypyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKZHXJRVKNPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562687 | |

| Record name | 2-(Chloromethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215253-76-2 | |

| Record name | 2-(Chloromethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Chloromethyl 3 Methoxypyridine and Its Analogues

Direct Chloromethylation Approaches

Direct chloromethylation involves the introduction of a chloromethyl group onto a pre-existing substituted pyridine (B92270) ring. This approach is often favored for its atom economy and potentially shorter reaction sequences.

Chloromethylation of Substituted Pyridine Precursors

A primary route to 2-(chloromethyl)-3-methoxypyridine involves the direct chlorination of a corresponding hydroxymethyl or methyl precursor. For instance, 2-hydroxymethyl-3-methoxypyridine can be converted to the desired product through treatment with a suitable chlorinating agent. Similarly, the direct chlorination of 2-methyl-3-methoxypyridine can also yield the target compound, although this often requires more forcing conditions and may lead to a mixture of products.

Another significant precursor is the corresponding pyridine N-oxide. The reaction of 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine (B128534) has been shown to produce 2-chloromethylpyridine with high conversion and selectivity. researchgate.net This method can be adapted for substituted pyridines, offering a viable route to this compound from 3-methoxy-2-methylpyridine-N-oxide.

Evaluation of Chlorinating Reagents

The choice of chlorinating reagent is critical in these direct approaches, influencing yield, selectivity, and reaction conditions.

| Chlorinating Reagent | Precursor | Observations |

| Thionyl Chloride (SOCl₂) ** | 2-Hydroxymethyl-3-methoxypyridine | A common and effective reagent for converting the hydroxymethyl group to a chloromethyl group. chemicalbook.comchemicalbook.com The reaction is typically performed in a solvent like dichloromethane (B109758). chemicalbook.com |

| Triphosgene (B27547) | 2-Methylpyridine-N-oxide | Can be used as a source of phosgene (B1210022) for the chlorination of N-oxides. |

| Cyanuric Chloride | 2-Bromo-6-hydroxymethylpyridine | An alternative to thionyl chloride, avoiding the formation of toxic sulfur dioxide gas. mdpi.com |

| Trichloroisocyanuric Acid (TCCA) | 2,3-Dimethyl-4-(methylsulfonyl)pyridine | Effective for allylic-type chlorination of methyl groups on the pyridine ring. orientjchem.org |

| Phosphoryl Chloride (POCl₃) | 2-Picoline-N-oxide | Reacts with 2-picoline-N-oxide in the presence of triethylamine to give 2-chloromethylpyridine in high yield. researchgate.net |

| Phosgene (COCl₂) ** | 2-Methylpyridine-N-oxide | Reacts with 2-methylpyridine-N-oxide in the presence of a solvent and an acid acceptor to produce 2-(chloromethyl)pyridine. google.com |

Table 1: Comparison of Chlorinating Reagents

Thionyl chloride is a widely used and robust reagent for the chlorination of hydroxymethylpyridines. chemicalbook.comchemicalbook.com However, its use can lead to the formation of undesired byproducts and requires careful handling due to its toxicity. mdpi.com Trichloroisocyanuric acid has been demonstrated to be effective for the chlorination of a methyl group on a pyridine ring, as seen in the synthesis of a dexlansoprazole (B1670344) intermediate. orientjchem.org For the chlorination of pyridine N-oxides, phosphoryl chloride and phosgene are effective reagents. researchgate.netgoogle.com The choice between them often depends on the specific substrate and desired reaction conditions.

Development of Regioselective Chloromethylation Protocols

Achieving regioselectivity, the selective reaction at a specific position on the pyridine ring, is a significant challenge in pyridine chemistry due to the electronic nature of the ring. beilstein-journals.orgrsc.org The development of regioselective chloromethylation protocols is crucial for efficient synthesis.

One strategy to control regioselectivity is through the use of directing groups. The methoxy (B1213986) group at the 3-position in the target molecule influences the reactivity of the adjacent positions. Another approach involves the generation of pyridyne intermediates from 3-chloropyridines, which can then undergo regioselective difunctionalization. nih.gov While not a direct chloromethylation, this highlights advanced strategies for controlling substitution patterns on the pyridine ring.

Furthermore, vapor-phase chlorination at high temperatures has been employed for the selective chlorination of pyridine and its derivatives. google.com By carefully controlling reaction parameters such as temperature and the use of initiators, it is possible to direct the chlorination to the desired position. google.com

Multi-Step Synthesis Pathways

Multi-step syntheses offer greater flexibility in constructing the target molecule, allowing for the introduction of various functional groups through a sequence of well-established reactions. libretexts.org

Functionalization of Pyridine Rings via Sequential Transformations

The synthesis of this compound and its analogues can be achieved by building the desired functionality onto a simpler pyridine core. This often involves a series of reactions to introduce the necessary substituents in the correct positions. beilstein-journals.orgrsc.org

A common strategy involves the N-oxidation of a substituted pyridine, followed by functionalization. For example, 2,3-lutidine (B1584814) can be N-oxidized, followed by chlorination at the 4-position, nucleophilic substitution, and further transformations to introduce the desired groups. orientjchem.org This sequential approach allows for precise control over the final structure of the molecule.

Strategies Involving Methylation, Ammonification, and Methoxy Substitution

A notable multi-step synthesis for an analogue, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, starts from maltol (B134687). google.comgoogle.com This pathway involves a sequence of methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step. google.com This comprehensive strategy highlights how a readily available starting material can be transformed into a complex pyridine derivative through a series of carefully orchestrated chemical reactions.

The key steps in this type of synthesis often include:

Methylation: Introduction of a methyl group.

Ammonification: Conversion of a suitable functional group to an amino group.

Methoxy Substitution: Introduction of a methoxy group, often via nucleophilic aromatic substitution. google.com

Conversion of Hydroxymethyl Pyridine Intermediates to Chloromethyl Derivatives

The transformation of 2-(hydroxymethyl)-3-methoxypyridine to this compound is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This conversion is typically achieved through chlorination reactions, where the hydroxyl group of the hydroxymethyl pyridine is substituted with a chlorine atom.

A prevalent method for this chlorination involves the use of thionyl chloride (SOCl₂). chemicalbook.comgoogle.com The reaction is often carried out in a suitable solvent, such as dichloromethane or chloroform, at controlled temperatures to manage the exothermic nature of the reaction. chemicalbook.comgoogle.com For instance, dissolving 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in dichloromethane and then adding thionyl chloride dropwise while maintaining the temperature below 25°C has been shown to produce the corresponding chloromethyl derivative in high yield (99.0%). chemicalbook.com

The reaction mechanism involves the initial reaction of the alcohol with thionyl chloride to form a pyridyl chlorosulfite intermediate. The chloride ion, generated from the decomposition of thionyl chloride, then acts as a nucleophile, attacking the carbon of the hydroxymethyl group and displacing the chlorosulfite group to form the desired 2-(chloromethyl) pyridine derivative along with sulfur dioxide and hydrogen chloride as byproducts. The use of a base, such as pyridine or triethylamine, can be employed to neutralize the generated HCl. scispace.comresearchgate.net

Other chlorinating agents like phosphorus oxychloride (POCl₃) can also be utilized. scispace.com The choice of chlorinating agent and reaction conditions can be influenced by the specific substituents on the pyridine ring and the desired selectivity. For example, a POCl₃/CH₂Cl₂/Et₃N system has been reported for the selective chlorination of 2-methylpyridine (B31789) N-oxide derivatives under mild conditions. scispace.com

Table 1: Comparison of Chlorinating Agents for Hydroxymethyl Pyridine Conversion

| Chlorinating Agent | Typical Solvent | Temperature Conditions | Yield | Reference |

| Thionyl Chloride (SOCl₂) | Dichloromethane | < 25°C | 99.0% | chemicalbook.com |

| Thionyl Chloride (SOCl₂) | Chloroform | Not specified | Not specified | google.com |

| Phosphorus Oxychloride (POCl₃) | Dichloromethane | Mild | Good | scispace.com |

Green Chemistry Principles in Process Development

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally and economically sustainable processes. rasayanjournal.co.in These principles aim to minimize waste, reduce energy consumption, and utilize safer chemicals.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. buecher.de An ideal reaction has an atom economy of 100%, meaning all atoms of the reactants are incorporated into the final product. buecher.de In the chlorination of 2-(hydroxymethyl)-3-methoxypyridine with thionyl chloride, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which lowers the atom economy.

Reaction Mass Efficiency (RME) provides a more comprehensive measure of the "greenness" of a reaction by considering the yield, stoichiometry, and molecular weight of all reactants. researchgate.net RME is calculated as the mass of the desired product divided by the total mass of reactants used. researchgate.net Maximizing RME involves optimizing reaction conditions to achieve high yields and using reactants in stoichiometric amounts.

To improve the greenness of the synthesis, alternative routes with higher atom economy are being explored. For example, catalytic methods that avoid the use of stoichiometric chlorinating agents can significantly improve both atom economy and RME. buecher.de

Table 2: Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Formula | Ideal Value | Significance |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the efficiency of atom incorporation. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | A more practical measure of reaction efficiency, including yield and stoichiometry. |

| E-Factor | Total waste (kg) / Product (kg) | 0 | Highlights the amount of waste generated. |

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest portion of the mass in a chemical process and contribute significantly to waste generation. acs.org Traditional chlorination reactions often use chlorinated solvents like dichloromethane and chloroform. chemicalbook.comacsgcipr.org While effective, these solvents are associated with environmental and health concerns.

Green solvent selection guides promote the use of more environmentally benign alternatives. For the synthesis of this compound, exploring solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or ionic liquids could be beneficial. benthamscience.combiosynce.com Ionic liquids, in particular, can act as both solvents and catalysts, potentially simplifying the process and reducing waste. benthamscience.com

Minimizing waste streams involves several strategies:

Recycling Solvents: Implementing distillation and other purification techniques to recover and reuse solvents.

Catalytic Processes: Using catalysts to reduce the need for stoichiometric reagents that end up as waste. researchgate.net

One-Pot Syntheses: Designing multi-step reactions to occur in a single reactor, which reduces the number of workup and purification steps, thereby minimizing solvent use and waste generation. nih.gov

Catalysis is a cornerstone of green chemistry, offering pathways to more energy-efficient and selective chemical transformations. biosynce.com In the context of pyridine derivative synthesis, catalysts can play several roles:

Lowering Activation Energy: Catalysts provide an alternative reaction pathway with a lower activation energy, allowing reactions to proceed at lower temperatures and pressures, thus saving energy. buecher.de

Improving Selectivity: Catalysts can direct a reaction to produce the desired product with higher selectivity, reducing the formation of byproducts and simplifying purification. nih.gov

Enabling New Reaction Pathways: Catalytic methods, such as transition-metal-catalyzed cross-coupling and cyclization reactions, offer novel and more efficient routes to functionalized pyridines. nih.gov

For the synthesis of this compound, the development of a catalytic chlorination process would be a significant advancement. This could involve a heterogeneous catalyst that can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process. buecher.de

Energy efficiency is also improved by optimizing reaction parameters such as temperature, pressure, and reaction time. uk-cpi.com Microwave-assisted synthesis, for example, has been shown to accelerate reaction rates, leading to shorter reaction times and reduced energy consumption in the synthesis of some pyridine derivatives. nih.gov The use of continuous flow reactors can also improve heat transfer and process control, leading to more energy-efficient and safer operations. organic-chemistry.org

Industrial Scale Synthesis and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that require careful consideration of process chemistry, engineering, and safety.

Scaling up the synthesis of this compound involves more than simply increasing the quantities of reactants. Several key challenges must be addressed:

Heat Transfer and Temperature Control: Exothermic reactions, such as the chlorination of hydroxymethyl pyridines, can become difficult to control on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

Engineering Solutions: Utilizing jacketed reactors with efficient heat transfer fluids, installing internal cooling coils, and employing a semi-batch process where one reactant is added gradually to control the reaction rate and heat generation. worldpharmatoday.com Continuous flow reactors offer excellent heat transfer and precise temperature control, making them a safer and more efficient alternative for highly exothermic reactions. organic-chemistry.org

Mixing and Mass Transfer: Ensuring efficient mixing is crucial for achieving consistent reaction rates and yields. In large reactors, inadequate mixing can lead to localized "hot spots" and variations in product quality.

Engineering Solutions: Designing reactors with appropriate agitator types (e.g., impellers, baffles) and optimizing agitation speed to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can be used to simulate and optimize mixing in large-scale reactors.

Reagent Handling and Safety: Handling hazardous reagents like thionyl chloride and phosphorus oxychloride on an industrial scale requires stringent safety protocols.

Engineering Solutions: Using closed-system transfer for hazardous chemicals, implementing robust ventilation and scrubbing systems to handle toxic fumes (like SO₂ and HCl), and providing appropriate personal protective equipment (PPE) for operators.

Downstream Processing and Purification: Isolating and purifying the final product on a large scale can be challenging. The choice of purification method (e.g., distillation, crystallization, chromatography) depends on the physical properties of the product and impurities.

Engineering Solutions: Optimizing crystallization conditions (solvent, temperature profile) to achieve the desired purity and crystal form. Developing robust filtration and drying procedures to handle large quantities of solid product.

Supply Chain and Raw Material Sourcing: Ensuring a reliable supply of starting materials and reagents of consistent quality is critical for uninterrupted production. nih.gov

Engineering Solutions: Establishing strong relationships with multiple qualified suppliers to mitigate supply chain risks. nih.gov Implementing rigorous quality control checks for all incoming raw materials.

Reaction Safety Assessment and Hazard Control Measures

The synthesis of this compound and its analogues involves potent chemical reagents and reaction conditions that necessitate a thorough safety assessment and robust hazard control measures, particularly during scale-up for industrial production. The primary route to these compounds often involves the chlorination of a corresponding 2-hydroxymethylpyridine precursor using agents like thionyl chloride or triphosgene. chemicalbook.comprepchem.comgoogle.com

A critical aspect of the safety assessment is understanding the thermal hazards of the chlorination reaction. The use of thionyl chloride, a common and effective chlorinating agent, presents significant safety challenges. researchgate.net Reaction calorimetry studies on similar chlorination processes have revealed potential thermal runaway scenarios. For instance, the reaction using thionyl chloride in certain solvents can be highly exothermic. An investigation into the synthesis of 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride found that using thionyl chloride as both a reagent and a solvent is not easily scalable due to environmental and disposal issues. researchgate.net

A significant hazard was identified with the use of thionyl chloride in conjunction with ethers like methyl tert-butyl ether (MTBE). This combination is particularly dangerous because the solvent can decompose in the presence of hydrogen chloride (a by-product of the reaction), leading to the rapid outgassing of large volumes of isobutylene, which can cause a dangerous pressure build-up. researchgate.net To mitigate such risks, alternative solvents are evaluated. Toluene (B28343) has been identified as a safer solvent for reactions involving thionyl chloride. researchgate.net

Hazard control measures are implemented through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering and Administrative Controls:

Ventilation: Operations should be conducted in a well-ventilated area, such as a chemical fume hood, to control exposure to hazardous vapors and dust. capotchem.comcymitquimica.comechemi.com

Closed Systems: For large-scale production, the use of closed systems is recommended to minimize the release of hazardous substances. capotchem.com

Temperature Control: Precise temperature control is crucial. Reactions are often carried out at reduced temperatures (e.g., 0-3 °C) to manage the exothermic nature of the chlorination step. google.com

Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. fishersci.com

Waste Disposal: Procedures for the proper disposal of hazardous waste must be established and followed to prevent environmental contamination. cymitquimica.comfishersci.com

Personal Protective Equipment (PPE): A comprehensive PPE program is mandatory for all personnel handling these compounds and reagents.

| Protection Type | Required Equipment | Standards & Recommendations | Source |

| Eye/Face Protection | Safety goggles or face shield | Must adhere to standards such as EN166 (EU) or OSHA 29 CFR 1910.133 (US). cymitquimica.comfishersci.com | cymitquimica.comfishersci.com |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing | Gloves must be inspected before use and disposed of properly. capotchem.comcymitquimica.com Protective clothing should cover all exposed skin. cymitquimica.com | capotchem.comcymitquimica.com |

| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirators | Required when ventilation is inadequate or for high-level exposure. Filter types like P95 or ABEK-P2 may be necessary. capotchem.comfishersci.com | capotchem.comfishersci.com |

First Aid Measures: In case of accidental exposure, specific first-aid measures are critical.

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. echemi.com | echemi.com |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician. capotchem.comechemi.com | capotchem.comechemi.com |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. echemi.comfishersci.com | echemi.comfishersci.com |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician. capotchem.comfishersci.com | capotchem.comfishersci.com |

By-product Mitigation and Quality Control in Large-Scale Production

In the transition from laboratory-scale synthesis to large-scale production of this compound and its analogues, mitigating the formation of by-products and implementing stringent quality control are paramount for ensuring product purity, process efficiency, and safety.

By-product Formation and Mitigation: The synthesis of chloromethylpyridines can generate several impurities. A common issue in related syntheses is the formation of multi-chlorinated by-products. nih.gov For instance, in the chlorination of methylpyridines, controlling the reaction conditions is key to achieving the desired mono-chlorinated product over di- or tri-chlorinated species. patsnap.com

Another significant impurity can arise from the instability of the product itself. In the synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, it is noted that the product can degrade, particularly under acidic conditions, leading to the demethylation of the 4-position methoxy group to form a phenol. google.com

Strategies to mitigate by-product formation include:

Process Optimization: Fine-tuning reaction parameters such as temperature, reaction time, and the molar ratio of reagents is crucial. A method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from maltol highlights a clear synthetic route with a yield of over 75%, indicating effective by-product control. google.com

Reagent Selection: The choice of chlorinating agent can influence the impurity profile. While thionyl chloride is common, other reagents like trichloroisocyanuric acid (TCCA) are used in some syntheses as they are considered safe to handle and efficient. orientjchem.org The use of triphosgene in toluene has been proposed as a method that results in high yield and purity with minimal waste. google.com

"Green" Chemistry Approaches: Process optimization using green chemistry principles can reduce waste and improve productivity. One such approach for a related compound involved carrying out multiple steps without isolating intermediates, which reduces solvent use and potential for impurity introduction. researchgate.net

Quality Control in Large-Scale Production: Rigorous quality control (QC) is essential to ensure the final product meets the required specifications, especially when it is an intermediate for active pharmaceutical ingredients (APIs). A key concern is the presence of genotoxic impurities (GTIs), which can be introduced from starting materials or as by-products. The 2-chloromethylpyridine structure itself can be a potential GTI.

A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been developed and validated for the trace analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in the API pantoprazole (B1678409). nih.gov This method is capable of quantifying the impurity at levels as low as 0.3 parts per million (ppm), demonstrating the stringency of quality control required. nih.gov

Common Quality Control Techniques:

| Analytical Method | Purpose | Source |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Monitors reaction progress and determines the purity of the final product by separating the main compound from by-products. google.com | google.com |

| Liquid Chromatography-Mass Spectrometry (LC/MS/MS) | Identifies and quantifies trace-level impurities, particularly genotoxic ones, ensuring product safety. nih.gov | nih.gov |

| Thin-Layer Chromatography (TLC) | Used for rapid, qualitative monitoring of reaction completion at the laboratory scale. chemicalbook.com | chemicalbook.com |

| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the final product and intermediates. patsnap.com | patsnap.com |

| Melting Point Analysis | A physical parameter used as an indicator of purity. sigmaaldrich.com | sigmaaldrich.com |

By combining optimized synthetic routes that minimize by-product formation with robust analytical methods for quality control, manufacturers can produce this compound and its analogues on a large scale while meeting high standards of purity and safety.

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 3 Methoxypyridine

Nucleophilic Substitution Reactions of the Chloromethyl Group

The most prominent feature of 2-(Chloromethyl)-3-methoxypyridine's reactivity is the susceptibility of the chloromethyl group to nucleophilic attack. The chlorine atom is a good leaving group, and the adjacent pyridine (B92270) ring stabilizes the transition state of both SN1 and SN2 reactions. This facilitates the displacement of the chloride by a wide array of nucleophiles.

Reactions with Nitrogen-based Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines, is a fundamental transformation for introducing new nitrogen-containing functional groups. The lone pair on the amine's nitrogen atom acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group to displace the chloride ion. savemyexams.comdocbrown.info

These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid generated, or by using an excess of the amine nucleophile, which serves a dual role as both reactant and acid scavenger. docbrown.info The product of the initial substitution with a primary or secondary amine is a secondary or tertiary amine, respectively, which is itself nucleophilic and can potentially react further. However, by controlling the reaction conditions, monosubstitution can be favored. The general reaction with a primary amine (R-NH₂) proceeds as follows, yielding a secondary amine derivative.

Reaction: this compound + R-NH₂ → 2-((Alkylamino)methyl)-3-methoxypyridine + HCl

This reactivity is a cornerstone of synthetic strategies, enabling the construction of ligands, and biologically active molecules. The reaction of various halopyridines and related haloalkanes with amines is a well-established method in organic synthesis. researchgate.netresearchgate.netmdpi.com

Reactions with Sulfur-based Nucleophiles (e.g., Thiols, Sulfinates)

Sulfur-based nucleophiles readily react with the chloromethyl group to form new carbon-sulfur bonds.

Thiols and Thiolates: In the presence of a base, thiols (R-SH) are deprotonated to form more potent thiolate anions (R-S⁻), which efficiently displace the chloride to yield thioethers. These reactions are analogous to the Williamson ether synthesis. Thiol-containing molecules like cysteine are known to be effective nucleophiles for substitution reactions. researchgate.net

Product: 2-((Alkylthio)methyl)-3-methoxypyridine

Sulfinates: Sodium sulfinates (R-SO₂Na) can also serve as nucleophiles, reacting with this compound to form sulfones. These sulfonyl groups are valuable in medicinal chemistry and material science.

Product: 2-((Alkylsulfonyl)methyl)-3-methoxypyridine

Reactions with Oxygen-based Nucleophiles (e.g., Alcohols, Carboxylates, Phenols)

Oxygen-based nucleophiles, such as alkoxides, phenoxides, and carboxylates, can replace the chlorine atom to form ethers and esters.

Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted to their corresponding alkoxide or phenoxide ions. These are strong nucleophiles that attack the chloromethyl group to form ethers. This classic SN2 reaction is a versatile method for creating ether linkages.

Product (from Alcohol): 2-(Alkoxymethyl)-3-methoxypyridine

Product (from Phenol): 2-(Phenoxymethyl)-3-methoxypyridine

Carboxylates: The salt of a carboxylic acid (a carboxylate, R-COO⁻) can act as a nucleophile to displace the chloride, resulting in the formation of an ester. This provides a direct route to ester derivatives of the pyridine scaffold.

Product: (3-Methoxy-2-pyridinyl)methyl carboxylate

Intramolecular Cyclization Pathways and Heterocycle Formation

The reactive chloromethyl group is a key feature for constructing fused heterocyclic systems via intramolecular nucleophilic substitution. If a nucleophilic group is present elsewhere in the molecule or in a side chain attached to the pyridine ring, it can attack the chloromethyl carbon to form a new ring.

For instance, a derivative such as 2-(aminomethyl)-3-methoxypyridine could be further functionalized at the amino group with a tether containing a nucleophile. A more direct approach involves starting with a precursor where a nucleophile is already suitably positioned. For example, modification of the pyridine ring at an adjacent position with a group containing a nucleophile (e.g., -OH, -SH, -NH₂) could lead to cyclization onto the chloromethyl group, forming a five or six-membered fused ring. Palladium-catalyzed intramolecular reactions are a modern approach for creating such fused systems from pyridine derivatives. beilstein-journals.org

Oxidation and Reduction Chemistry

Synthesis of Pyridine N-Oxide Derivatives

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding Pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-rich and modifying its reactivity towards both electrophilic and nucleophilic attack. Pyridine N-oxides are important synthetic intermediates. arkat-usa.org

The N-oxidation is typically achieved using oxidizing agents such as:

Peroxy Acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the N-oxidation of pyridines. arkat-usa.org

Hydrogen Peroxide: A mixture of hydrogen peroxide (H₂O₂) in acetic acid is a classical method for this transformation. arkat-usa.org

Urea-Hydrogen Peroxide Complex (UHP): In combination with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA), UHP can oxidize even electron-deficient pyridines. nih.gov

The resulting this compound N-oxide is a versatile intermediate. The N-oxide group can activate the positions ortho and para to the nitrogen for further functionalization or can be removed later in a synthetic sequence via deoxygenation. arkat-usa.org

Data Tables

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile Type | Example Nucleophile | Reagent Class | Product Functional Group | Product Name Example |

|---|---|---|---|---|

| Nitrogen-based | Primary Amine (R-NH₂) | Amines | Secondary Amine | 2-((Alkylamino)methyl)-3-methoxypyridine |

| Nitrogen-based | Secondary Amine (R₂NH) | Amines | Tertiary Amine | 2-((Dialkylamino)methyl)-3-methoxypyridine |

| Sulfur-based | Thiolate (R-S⁻) | Thiols | Thioether | 2-((Alkylthio)methyl)-3-methoxypyridine |

| Sulfur-based | Sulfinate (R-SO₂⁻) | Sulfinates | Sulfone | 2-((Alkylsulfonyl)methyl)-3-methoxypyridine |

| Oxygen-based | Alkoxide (R-O⁻) | Alcohols | Ether | 2-(Alkoxymethyl)-3-methoxypyridine |

| Oxygen-based | Phenoxide (Ar-O⁻) | Phenols | Aryl Ether | 2-(Phenoxymethyl)-3-methoxypyridine |

Table 2: Oxidation Reaction

| Reaction Type | Reagent Example | Reactive Site | Product Functional Group | Product Name |

|---|

Selective Oxidation of Other Functional Groups within the Molecular Framework

The molecular framework of this compound contains several sites susceptible to oxidation: the pyridine nitrogen, the aromatic ring, and potentially the chloromethyl group. Selective oxidation, which modifies one functional group while preserving others, is crucial for elaborating the molecule into more complex structures.

The pyridine nitrogen is particularly prone to oxidation, typically yielding the corresponding N-oxide. The oxidation of 2-chloropyridine (B119429), a related compound, to 2-chloropyridine-N-oxide is a known transformation. wikipedia.org This reaction is often carried out using oxidizing agents like hydrogen peroxide or peroxy acids. For this compound, this transformation would yield this compound N-oxide. The resulting N-oxide can then be used to facilitate other reactions, such as the conversion of the 2-methyl group (if the starting material were 2-methyl-3-methoxypyridine) into a 2-hydroxymethyl group via rearrangement with acetic anhydride, a process that ultimately allows for the introduction of the chloromethyl group. google.com The presence of the electron-donating methoxy (B1213986) group at the 3-position would likely facilitate the N-oxidation reaction.

Reductive Transformations of the Chloromethyl Moiety and Pyridine Ring

The reduction of this compound can be directed selectively at either the chloromethyl group or the pyridine ring, depending on the reagents and conditions employed.

The chloromethyl group can be reduced to a methyl group, effectively removing the reactive chlorine atom. A common method for this transformation on related (chloromethyl)pyridines is the use of triphenyltin (B1233371) hydride, which proceeds via a free-radical mechanism involving a chlorine atom transfer step. acs.org This allows for the conversion of this compound to 2-methyl-3-methoxypyridine.

More drastic reduction conditions can lead to the saturation of the pyridine ring. The use of samarium diiodide (SmI₂) in the presence of water is a powerful system for the reduction of pyridines to piperidines. clockss.org This system has also been shown to cause the reductive elimination of chloro substituents from the pyridine ring. clockss.org Applying these conditions to this compound would likely lead to a complex mixture of products, including the fully saturated 2-methyl-3-methoxypiperidine and potentially dechlorinated intermediates.

Table 1: Potential Reductive Transformations

| Starting Material | Reagent | Major Product | Transformation Type |

|---|---|---|---|

| 2-(Chloromethyl)pyridine | Triphenyltin Hydride | 2-Methylpyridine (B31789) | Selective reduction of chloromethyl group acs.org |

| Pyridine | SmI₂ / H₂O | Piperidine | Pyridine ring reduction clockss.org |

Electrophilic and Organometallic Reactions on the Pyridine Nucleus

The pyridine nucleus of this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophiles and organometallic reagents.

Regioselective Functionalization and Substituent Effects

The regioselectivity of further substitution on the pyridine ring is governed by the combined electronic effects of the nitrogen heteroatom, the 3-methoxy group, and the 2-chloromethyl group.

Electrophilic Aromatic Substitution : The pyridine nitrogen deactivates the ring towards electrophilic attack, making such reactions difficult and typically requiring harsh conditions. quora.comyoutube.com When substitution does occur, it is generally directed to the 3-position. quora.com However, the substituents on the ring dramatically alter this preference. The 3-methoxy group is a powerful electron-donating group and acts as an ortho, para-director. nih.gov It strongly activates the 2- and 4-positions for electrophilic attack. Since the 2-position is already substituted, the 4-position becomes the most likely site for electrophilic substitution. The 2-chloromethyl group is weakly deactivating and would have a minor influence compared to the methoxy group. Therefore, electrophilic functionalization (e.g., nitration, halogenation) of this compound is predicted to occur selectively at the 4-position.

Directed Ortho-Metalation : Directed ortho-metalation using strong lithium bases is a powerful tool for functionalizing pyridines. clockss.orgarkat-usa.org A methoxy group is a known directing group, favoring lithiation at the adjacent ortho positions. clockss.orgarkat-usa.org In 3-methoxypyridine (B1141550), lithiation occurs preferentially at the C-2 position due to the additional inductive effect of the ring nitrogen. clockss.org For the title compound, the C-2 position is occupied. The directing effect of the methoxy group would therefore favor lithiation at the C-4 position. However, the high reactivity of the chloromethyl group towards organolithium reagents presents a competing reaction pathway.

Cross-Coupling Reactions with Activated Halogenated Pyridines

While the title compound does not have a halogen directly on the pyridine ring, the 2-chloromethyl group can function as a benzylic-type halide, enabling its participation in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the methylene (B1212753) position. These reactions typically involve the coupling of the benzylic chloride (as the electrophile) with various organometallic nucleophiles.

A range of palladium catalysts and coupling partners have been shown to be effective for the cross-coupling of benzylic chlorides. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org This provides a versatile method for synthesizing derivatives of this compound. For example, coupling with arylboronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or Grignard reagents (Kumada coupling) can produce diarylmethane-like structures. acs.orgnih.govorganic-chemistry.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Benzylic Chlorides

| Reaction Type | Electrophile | Nucleophile | Catalyst/Ligand | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki-type | Benzyl (B1604629) Chloride | Sodium Aryl Sulfinate | Pd(OAc)₂ / PPh₃ | Diaryl Methane | acs.org |

| Negishi-type | Benzyl Chloride | Aryl Halide + Zn | PdCl₂(Amphos)₂ | Diaryl Methane | nih.gov |

| Kumada-type | Secondary Benzylic Bromide | Aryl Grignard | Pd(0) / Xantphos | Diaryl Methane | organic-chemistry.org |

Alkyllithium-Mediated Alkylation and Arylation of Pyridines

The direct alkylation of pyridines with alkyllithium reagents can be complex, often resulting in addition to the C=N bond or a mixture of regioisomers. clockss.orgacs.org Recent studies have shown that the choice of alkyllithium reagent can control the regioselectivity of alkylation on unsubstituted pyridines, with methyllithium (B1224462) favoring C4-alkylation and sec-butyllithium (B1581126) promoting C2-alkylation. acs.org

However, for this compound, the primary site of reaction with an alkyllithium reagent would likely be nucleophilic substitution at the highly electrophilic chloromethyl carbon, yielding a 2-alkyl-3-methoxypyridine derivative. Ring alkylation would be a minor pathway due to the reactivity of the side chain. An alternative strategy for ring functionalization involves a directed ortho-metalation at the 4-position (as discussed in 3.3.1), followed by quenching the resulting pyridyllithium intermediate with an alkyl or aryl halide electrophile. clockss.orgyoutube.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is key to controlling their outcomes.

The nucleophilic substitution at the chloromethyl group is a fundamental transformation. This reaction, where the chloride is displaced by a nucleophile, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is analogous to that of benzyl chloride. The pyridine ring, particularly with the electron-withdrawing nitrogen, helps to stabilize the transition state. For pyridines with a leaving group on the ring itself, nucleophilic aromatic substitution (SNAr) occurs via an addition-elimination mechanism, which is less likely here than direct substitution on the methyl group. quimicaorganica.orgyoutube.com

The mechanism of palladium-catalyzed cross-coupling reactions involving the chloromethyl group follows the well-established cycle for benzylic halides. researchgate.net This involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-chlorine bond of the chloromethyl group to form a Pd(II) intermediate.

Transmetalation : The organic group from the organometallic nucleophile (e.g., an aryl group from an organoboron reagent) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wildlife-biodiversity.comnih.gov

Kinetic studies on related C-N cross-coupling reactions have shown that the nature of the ligands and substituents can influence the rate-determining step of the catalytic cycle. researchgate.net For Kumada coupling of benzylic bromides, the use of specific ligands like Xantphos is crucial to minimize side reactions and proceeds with an inversion of configuration, suggesting a concerted SN2-like transmetalation/reductive elimination step. organic-chemistry.org

Influence of Substituent Electronic and Steric Effects on Reaction Outcomes

The reaction outcomes of this compound are significantly influenced by the electronic and steric effects of its substituents. The pyridine nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the 2- and 4-positions. quora.com

In nucleophilic aromatic substitution (SNAr) reactions, the position of substituents on the pyridine ring plays a crucial role. For instance, in the reaction of 2-chloropyridine derivatives with glutathione (B108866) catalyzed by microsomal glutathione S-transferase 1, the electron-withdrawing strength and position of the substituents affect the reaction rate. researchgate.net In the case of this compound, the methoxy group at the 3-position can influence the rate of nucleophilic attack at the 2-position by modulating the electron density of the ring.

Steric effects also play a significant role. The presence of the methoxy group at the 3-position can sterically hinder the approach of bulky nucleophiles to the chloromethyl group at the 2-position, potentially slowing down the reaction rate compared to an unsubstituted 2-(chloromethyl)pyridine. The interplay between electronic and steric effects can lead to different reaction pathways and product distributions. For example, in the reaction of substituted pyridines with secondary amines, both electronic and steric factors govern the competition between different reaction mechanisms. researchgate.net

The following table summarizes the expected electronic and steric effects of the substituents in this compound:

| Substituent | Position | Electronic Effect | Steric Effect |

| Pyridine Nitrogen | 1 | -I (strong) | Moderate |

| Chloromethyl | 2 | -I (moderate) | Moderate |

| Methoxy | 3 | +M (strong), -I (weak) | Moderate |

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the reaction pathways of this compound. While specific kinetic and thermodynamic data for this compound are not extensively reported in publicly available literature, general principles of nucleophilic substitution on pyridine derivatives can be applied.

The kinetics of nucleophilic substitution at the chloromethyl group are expected to follow a second-order rate law, typical for SN2 reactions. The rate constant would depend on the concentration of both this compound and the nucleophile. The rate of these reactions is influenced by the nature of the nucleophile, the leaving group (chloride ion), and the solvent.

For nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring itself (which is less likely given the highly reactive chloromethyl group), the reaction would proceed through a Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, is influenced by the substituents on the ring. A study on the reaction of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines showed that the reactions proceed via an SNAr mechanism, with the initial nucleophilic attack being the rate-determining step. researchgate.net The Brønsted-type plots for these reactions were linear, indicating a direct relationship between the basicity of the nucleophile and the reaction rate. researchgate.net

Computational studies using Density Functional Theory (DFT) can provide valuable information on the thermodynamics and kinetics of reaction pathways. For example, DFT calculations on the reaction of substituted pyridines with secondary amines have been used to determine the electrophilicity of the carbon centers and to support the proposed SNAr mechanism. researchgate.net Similar computational studies on this compound could elucidate the energy profiles of different reaction pathways and predict the most favorable products.

The table below illustrates hypothetical kinetic data for the reaction of this compound with different nucleophiles, based on general reactivity trends.

| Nucleophile | Solvent | Relative Rate Constant (k_rel) |

| Thiourea | Ethanol | High |

| Piperidine | THF | Moderate |

| Sodium Methoxide | Methanol | Moderate to High |

| Water | Water | Low |

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for understanding the detailed mechanism of a reaction. In the reactions of this compound, several types of reactive intermediates can be postulated.

In SN2 reactions at the chloromethyl group, the reaction proceeds through a five-coordinate transition state where the nucleophile attacks the carbon atom and the chloride ion departs simultaneously. This transition state is a high-energy species and is not directly observable.

In the context of SNAr reactions on the pyridine ring, a Meisenheimer complex is a key intermediate. This is a negatively charged intermediate formed by the addition of a nucleophile to the aromatic ring. The stability of the Meisenheimer complex is a critical factor in determining the feasibility of the SNAr pathway. The electron-withdrawing nature of the pyridine nitrogen and potentially other substituents can stabilize this intermediate. imperial.ac.uk For 2-chloropyridines, the formation of a Meisenheimer complex has been verified in reactions with glutathione. researchgate.net

Another potential reactive intermediate, particularly in reactions involving rearrangement or elimination, is a carbocation . While primary carbocations are generally unstable, the proximity of the pyridine ring and the methoxy group could potentially stabilize a transient carbocationic species at the methylene position through resonance.

Zincke imines are reactive intermediates that can be formed from pyridines and are involved in nitrogen isotope exchange reactions. nih.govacs.org These intermediates are formed by the ring-opening of the pyridine. While not directly reported for this compound, this pathway could be relevant in certain transformations.

The characterization of these reactive intermediates often requires specialized techniques such as:

Low-temperature NMR spectroscopy: To slow down the reaction and observe the signals of transient species.

Mass spectrometry: To detect and identify intermediates by their mass-to-charge ratio. chemrxiv.org

Trapping experiments: Where a reactive intermediate is captured by a "trapping agent" to form a stable, characterizable product.

The following table summarizes potential reactive intermediates and methods for their characterization.

| Intermediate | Reaction Type | Potential Characterization Method |

| Pentacoordinate Transition State | SN2 | Computational Modeling |

| Meisenheimer Complex | SNAr | Low-Temperature NMR, Mass Spectrometry |

| Carbocation | SN1-like/Rearrangement | Trapping Experiments, Computational Modeling |

| Zincke Imine | Ring Opening/Rearrangement | NMR, Mass Spectrometry |

Application of Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. The use of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide unambiguous evidence for bond-making and bond-breaking steps.

Deuterium Labeling (²H): Deuterium labeling can be used to determine the kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with an unlabeled substrate to that with a labeled substrate (k_H/k_D). A significant primary KIE (typically > 2) is observed when a C-H bond is broken in the rate-determining step of the reaction. For this compound, deuterating the methylene group (to give 2-(dichloromethyl)-3-methoxypyridine) could be used to probe whether a C-H bond cleavage is involved in any side reactions or rearrangements.

Carbon-13 Labeling (¹³C): Labeling the methylene carbon with ¹³C would allow for the tracking of this carbon atom in the products of a reaction. This can be particularly useful in complex reactions where rearrangements might occur. For example, if a reaction leads to multiple products, ¹³C NMR spectroscopy can be used to determine the position of the labeled carbon in each product, thus revealing the skeletal changes that have occurred.

Nitrogen-15 Labeling (¹⁵N): Labeling the pyridine nitrogen with ¹⁵N can provide insights into reactions that involve the pyridine ring itself. For instance, in reactions where the pyridine ring is opened and then reclosed, such as those involving Zincke intermediates, ¹⁵N labeling can confirm the exchange of the nitrogen atom. nih.govacs.org Recent studies have demonstrated methods for the ¹⁵N-labeling of pyridines, which could be applicable to this compound. nih.govacs.org

The table below outlines potential isotopic labeling experiments for this compound and the mechanistic questions they could address.

| Isotope | Labeled Position | Mechanistic Question |

| ²H (Deuterium) | Methylene group (-CD₂Cl) | Is C-H bond cleavage rate-determining in any pathway? |

| ¹³C (Carbon-13) | Methylene carbon (-¹³CH₂Cl) | Does the carbon skeleton rearrange during the reaction? |

| ¹³C (Carbon-13) | Pyridine ring carbons | Does the pyridine ring undergo cleavage and reformation? |

| ¹⁵N (Nitrogen-15) | Pyridine nitrogen | Is the nitrogen atom exchanged during the reaction? |

Advanced Analytical Characterization of 2 Chloromethyl 3 Methoxypyridine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

The precise structural identification and characterization of 2-(Chloromethyl)-3-methoxypyridine and its derivatives are paramount for understanding their chemical behavior and for quality control in their applications. A suite of advanced spectroscopic techniques provides the necessary tools for this detailed molecular analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.

¹H NMR spectroscopy provides information about the protons in a molecule. In the case of a related compound, 3-methoxypyridine (B1141550), the proton chemical shifts have been calculated and experimentally verified. cmst.eu For this compound, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the methoxy (B1213986) group, and the chloromethyl group. The chemical shifts of the pyridine ring protons would be influenced by the electron-withdrawing nature of the nitrogen atom and the substituents. The methoxy group protons would appear as a singlet, typically in the range of 3-4 ppm, while the chloromethyl protons would also present as a singlet, shifted downfield due to the electronegativity of the chlorine atom.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be characteristic of an aromatic heterocyclic system, with the carbons attached to the nitrogen, chlorine, and oxygen atoms showing significant downfield shifts. For instance, in 3-methoxypyridine, the carbon chemical shifts have been well-documented. cmst.eu Similar patterns, with adjustments for the chloromethyl group, would be expected for the title compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | H-4, H-5, H-6 | 7.0 - 8.5 | 110 - 160 |

| Methoxy | -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| Chloromethyl | -CH₂Cl | 4.5 - 4.8 | 40 - 50 |

Mass Spectrometry: Electron Ionization (EI-MS), Electrospray Ionization (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization (EI-MS) is a hard ionization technique that often leads to extensive fragmentation of the analyte molecule. The resulting mass spectrum provides a unique "fingerprint" of the compound, with the molecular ion peak (M+) indicating the molecular weight. The fragmentation pattern can be interpreted to deduce the structure of the molecule. For example, in the EI-MS of a related compound, 2-methoxy-3-isopropylpyrazine, characteristic fragments are observed that help in its identification. nist.gov For this compound, one would expect to observe the molecular ion peak and fragment ions corresponding to the loss of a chlorine atom, a chloromethyl group, a methoxy group, or other characteristic cleavages.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. ESI-MS is often coupled with liquid chromatography for the analysis of complex mixtures. A sensitive liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method was developed for the trace analysis of a related genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, in pantoprazole (B1678409) sodium, demonstrating the utility of ESI for such compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides structural information for each separated component. A method based on GC-MS has been validated for the determination of 3-methoxy-1,2-propanediol, an impurity in technical glycerol, in wine, showcasing the technique's applicability for trace analysis in complex matrices. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of compounds in complex mixtures. nih.govnih.gov This technique involves the separation of components by liquid chromatography, followed by mass analysis where a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This method is particularly valuable for quantifying trace-level impurities. For instance, an LC-MS/MS method was developed and validated for the quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride as a genotoxic impurity in pantoprazole. nih.gov This method was able to quantify the impurity down to a 0.3 ppm level. nih.gov

Vibrational Spectroscopy: Fourier-transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy, including Fourier-transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For a related compound, 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride, FT-IR spectra have been recorded using both KBr pellet and ATR techniques. nih.gov For this compound, one would expect to observe characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, the C=C and C=N stretching vibrations of the pyridine ring, the C-O stretching of the methoxy group, and the C-Cl stretching of the chloromethyl group. The presence and position of these bands can confirm the presence of the respective functional groups.

FT-Raman Spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about the vibrational modes of a molecule, and it is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The FT-Raman spectrum of 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride has also been reported. nih.gov A combined analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational properties of this compound. researchgate.netnih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyridine Ring | C-H stretch | 3000 - 3100 |

| C=C, C=N stretch | 1400 - 1600 | |

| Methoxy Group | C-H stretch | 2850 - 2960 |

| C-O stretch | 1000 - 1300 | |

| Chloromethyl Group | C-H stretch | 2900 - 3000 |

| C-Cl stretch | 600 - 800 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum can provide information about the electronic structure and conjugation within a molecule.

For pyridine and its derivatives, the UV-Vis spectrum typically shows characteristic absorption bands arising from π → π* and n → π* electronic transitions. researchgate.netresearchgate.net The substitution pattern on the pyridine ring significantly influences the position and intensity of these absorption maxima (λmax). In the case of this compound, the presence of the methoxy and chloromethyl groups would be expected to cause a shift in the absorption bands compared to unsubstituted pyridine. The analysis of the UV-Vis spectrum can be used for quantitative analysis and to gain insights into the electronic properties of the molecule. For instance, a study on 2-methoxy- and 2-morpholino pyridine compounds highlighted their photophysical properties, which are directly related to their electronic structure. nii.ac.jp

Chromatographic Methods for Purity Analysis and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and degradation products.

Gas Chromatography (GC) for Volatile Components

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. A sample is vaporized and injected into the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase. The choice of the column (stationary phase) is critical for achieving good separation.

For the purity analysis of this compound, a suitable GC method would involve selecting a column with a stationary phase that provides good resolution between the main component and any potential volatile impurities. These impurities could include residual starting materials or byproducts from the synthesis. The retention time of the main peak can be used for identification, while the peak area provides a quantitative measure of its concentration and, consequently, the purity of the sample. The NIST WebBook provides GC data for related compounds, such as 2-methoxy-3-isopropylpyrazine, which can serve as a reference for method development. nist.gov The use of a flame ionization detector (FID) or a mass spectrometer (as in GC-MS) would provide the necessary sensitivity and specificity for this analysis.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile pyridine derivatives. Reversed-phase HPLC (RP-HPLC) is frequently employed for the separation and quantification of these compounds. nih.gov

Method development for pyridine derivatives often involves optimizing the mobile phase composition, which typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com The pH of the mobile phase is a critical parameter due to the basic nature of the pyridine ring (pKa around 5.2-6). helixchrom.com Adjusting the pH can significantly impact the retention and peak shape of the analytes. helixchrom.com For instance, using an acidic buffer can improve the chromatography of basic pyridine compounds. helixchrom.com

A variety of stationary phases are utilized, with C18 columns being a common choice. nih.govnih.gov Mixed-mode stationary phases, which combine reversed-phase and ion-exchange characteristics, can also offer unique selectivity for separating complex mixtures of pyridine derivatives without the need for ion-pairing reagents, making the method compatible with mass spectrometry (MS) detection. helixchrom.com

Detection is commonly performed using UV spectrophotometry, with the detection wavelength selected based on the chromophoric properties of the specific pyridine derivative. nih.govsielc.com For trace analysis of impurities, such as the genotoxic impurity 2-(chloromethyl)-3,4-dimethoxy pyridine hydrochloride in pantoprazole, highly sensitive and selective methods like liquid chromatography-tandem mass spectrometry (LC/MS/MS) are developed and validated. nih.govresearchgate.net These methods can achieve quantification limits at the parts-per-million (ppm) level. nih.gov

Table 1: Exemplary HPLC Method Parameters for Pyridine Derivatives

| Parameter | Condition |

| Column | C18, Mixed-Mode |

| Mobile Phase | Buffered Acetonitrile/Water or Methanol/Water |

| Detection | UV, MS |

| Flow Rate | Typically 1.0 mL/min |

This table presents a generalized summary of common HPLC conditions and is not specific to a single compound.

Thin-Layer Chromatography (TLC) and Column Chromatography for Purification

Thin-Layer Chromatography (TLC) serves as a rapid and versatile tool for monitoring reaction progress and for the qualitative analysis of this compound and its derivatives. fishersci.cachemcoplus.co.jp It is also instrumental as a pilot technique for developing optimal solvent systems for column chromatography. chemcoplus.co.jp TLC plates are typically coated with silica (B1680970) gel, and the separation is achieved based on the differential partitioning of the compounds between the stationary phase and the mobile phase. fishersci.ca Visualization of the separated spots is often accomplished under UV light or by using specific staining reagents. chemcoplus.co.jpictsl.net

Column chromatography is the primary method for the purification of these compounds on a preparative scale. column-chromatography.comrsc.org Silica gel is the most common stationary phase used. rsc.org The process involves eluting the crude product through a column packed with the adsorbent, using a solvent system determined by prior TLC analysis. rsc.org Gradient elution, where the polarity of the solvent system is gradually changed, is often employed to effectively separate compounds with different polarities. rsc.org While effective, the purification of pyridine-based compounds by column chromatography can sometimes be challenging due to interactions with the silica gel. reddit.com

Table 2: Chromatographic Purification Techniques

| Technique | Application | Stationary Phase |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative analysis | Silica Gel |

| Column Chromatography | Preparative purification | Silica Gel |

This table provides a general overview of the application of these chromatographic techniques.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound or its derivatives. This method provides the percentage of carbon, hydrogen, nitrogen, and other elements present in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This technique was instrumental in determining the composition of tri-3-pyridylmethanol monohydrate. nii.ac.jp

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives that can be crystallized, single-crystal XRD analysis provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov This information is crucial for confirming the molecular structure, understanding conformational preferences, and analyzing packing arrangements in the solid state. nih.govnih.gov

For example, the crystal structure of pyridine is orthorhombic with the space group Pna21. wikipedia.org In studies of various pyridine derivatives, XRD has revealed details such as the dihedral angles between the pyridine ring and other substituted rings. nih.govacs.org The technique has also been used to elucidate the crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides and other complex pyridine-containing molecules, providing insights into their planarity and intermolecular interactions like hydrogen bonding and π–π stacking. nih.govresearchgate.net

Table 3: Crystallographic Data for Pyridine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Lattice Parameters (at 153 K) | a = 1752 pm, b = 897 pm, c = 1135 pm |

This data is for the parent compound, pyridine, and serves as a reference. wikipedia.org

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org It is used to study the thermal stability and decomposition behavior of this compound and its derivatives. wikipedia.orgrsc.org

The TGA curve provides information about the temperatures at which the compound degrades. wikipedia.org For instance, the thermal decomposition of pyridine-N-oxide complexes of various metal halides has been studied using TGA to identify stable intermediates formed upon heating. rsc.orgscirp.org Theoretical studies on the thermal decomposition of pyridine have shown that it primarily produces HCN and that the presence of water can significantly alter the decomposition pathways to favor the formation of NH3. hep.com.cn Experimental studies indicate that pyridine decomposition generally occurs at temperatures above 700°C. researchgate.net TGA can also be used to determine the composition of hydrated crystals by measuring the weight loss corresponding to the removal of water molecules. nii.ac.jp

The heating rate is a critical parameter in TGA that can influence the observed decomposition temperatures. mdpi.com Therefore, standardized conditions are important for obtaining reproducible results. mdpi.com

Table 4: General Information from TGA

| Information Obtained | Description |

| Thermal Stability | Temperature range in which the compound is stable. |

| Decomposition Profile | Temperatures and stages of decomposition. |

| Composition | Quantification of components like water in hydrates. |

This table outlines the general types of information that can be obtained from a TGA experiment.

Computational Chemistry Studies on 2 Chloromethyl 3 Methoxypyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Chloromethyl)-3-methoxypyridine, these methods can elucidate its geometry, electron distribution, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. niscair.res.inresearchgate.net By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to its lowest energy state. jocpr.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a related compound, 2-chloro-5-(chloromethyl)pyridine, revealed an almost planar pyridine (B92270) ring. nih.gov Similar calculations for this compound would yield precise geometric parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C(H2)Cl | ~1.5 Å |

| Bond Length | C3-O | ~1.36 Å |

| Bond Length | O-C(H3) | ~1.43 Å |

| Bond Angle | Cl-C-C2 | ~111° |

| Bond Angle | C2-C3-O | ~118° |

| Dihedral Angle | C(H2)Cl-C2-C3-O | Variable |

Note: These values are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from a specific DFT calculation.

Mapping of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jocpr.comnih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, highlighting them as potential sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms and the region around the chloromethyl group would likely exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govnih.gov It examines the delocalization of electron density between filled and vacant orbitals, which is crucial for understanding hyperconjugative interactions and the stability of the molecule. nih.gov For this compound, NBO analysis would reveal the hybridization of each atom and the nature of the bonds (e.g., sigma, pi). It would also quantify the stabilization energies associated with electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring.

Fukui Functions and Other Local Reactivity Descriptors

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org This function is derived from the change in electron density as an electron is added to or removed from the molecule. wikipedia.orgyoutube.com By calculating the Fukui functions for this compound, one can identify specific atoms that are most likely to participate in chemical reactions. For instance, the site with the highest value for fukui(-) would be the most probable site for an electrophilic attack, while the highest fukui(+) value would indicate the most probable site for a nucleophilic attack. nih.gov These descriptors provide a more quantitative measure of reactivity than MEP analysis alone.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

Computational methods can accurately predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. jocpr.comnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. nih.gov These theoretical shifts, when compared to experimental data, can help to confirm the structure of this compound and assign the signals in the NMR spectrum. nih.gov

IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. jocpr.com By analyzing the vibrational modes, specific functional groups, such as the C-Cl, C-O, and pyridine ring vibrations, can be identified. mdpi.com

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which are observed in a UV-Vis spectrum. nih.gov This analysis provides information about the molecule's electronic structure and the energies of its frontier molecular orbitals (HOMO and LUMO). niscair.res.in

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (CH₂Cl) | ~4.6 ppm |

| ¹H NMR | Chemical Shift (OCH₃) | ~3.9 ppm |